An In-depth Technical Guide to 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid (CAS 1820675-48-6): Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid (CAS 1820675-48-6): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₉H₈N₂O₃. While specific research on this particular molecule is limited, its core structure, the benzoxazole ring, is a well-established pharmacophore in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid, including a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential therapeutic applications based on the known activities of related benzoxazole compounds. Detailed protocols for its synthesis and characterization are also presented to facilitate further research and drug discovery efforts.
Introduction to the Benzoxazole Scaffold
The benzoxazole moiety is a versatile heterocyclic system that has garnered significant attention in the field of drug discovery.[1] It is considered a "privileged" structure due to its ability to interact with a variety of biological targets.[3] The benzoxazole ring is an isostere of the nucleic acid bases adenine and guanine, which may contribute to its ability to interact with biological macromolecules.[3] Compounds containing the benzoxazole scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[2][4]
Known Biological Activities of Benzoxazole Derivatives:
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Antimicrobial: Effective against a range of bacteria and fungi.[2][4]
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Anticancer: Shows cytotoxic activity against various cancer cell lines.[2][5]
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Anti-inflammatory: Exhibits potential in treating inflammatory conditions.[3]
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Enzyme Inhibition: Can inhibit enzymes such as kinases and DNA topoisomerases.[6]
The subject of this guide, 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid, combines the key benzoxazole core with amino and carboxylic acid functional groups. These groups provide opportunities for further chemical modification and can influence the molecule's biological activity and pharmacokinetic properties.[6]
Proposed Synthesis of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid
A common and effective method for synthesizing 2-aminobenzoxazoles involves the reaction of a substituted 2-aminophenol with cyanogen bromide or a similar reagent. An alternative approach involves the cyclization of a 2-aminophenol with a carboxylic acid derivative.[7][8] The following is a proposed synthetic pathway for 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid.
Caption: Proposed synthetic pathway for 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of the Precursor 2-Amino-3-hydroxy-4-methylbenzoic acid
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This precursor can be synthesized from commercially available starting materials through established organic chemistry reactions such as nitration, reduction, and hydroxylation. The exact route would depend on the chosen starting material.
Step 2: Cyclization to form 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the synthesized 2-Amino-3-hydroxy-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or dioxane.
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Reagent Addition: To the stirred solution, add cyanogen bromide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[10]
Physicochemical Properties
The predicted physicochemical properties of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid are summarized in the table below. These properties are estimated based on its chemical structure and comparison with similar compounds.[11][12]
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| LogP | 1.5 - 2.5 |
| pKa (acidic) | 4.0 - 5.0 (Carboxylic acid) |
| pKa (basic) | 2.0 - 3.0 (Amino group) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |
| Melting Point | >200 °C (decomposes) |
Potential Therapeutic Applications
Given the wide range of biological activities associated with the benzoxazole scaffold, 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid holds promise for several therapeutic applications.
Antimicrobial Agent
Benzoxazole derivatives have shown significant activity against various bacterial and fungal strains.[2][4] The amino and carboxylic acid groups on the target molecule could enhance its interaction with microbial enzymes or cell wall components, potentially leading to potent antimicrobial effects. Further screening against a panel of clinically relevant pathogens is warranted.
Anticancer Agent
Many benzoxazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[2][5] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases.[6] The title compound could be investigated for its potential as a novel anticancer agent.
Anti-inflammatory Agent
The anti-inflammatory properties of benzoxazoles have also been reported.[3] These compounds may act by inhibiting pro-inflammatory enzymes or signaling pathways. 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid. The following workflow outlines the key analytical techniques to be employed.
Caption: A standard workflow for the characterization of a novel synthesized compound.
Detailed Characterization Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compound. The chemical shifts, coupling constants, and integration values will provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its molecular formula.[13]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis will identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C=N and C-O stretches of the benzoxazole ring.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the synthesized compound. A suitable column and mobile phase should be chosen to achieve good separation of the target compound from any impurities.
Conclusion
While direct experimental data on 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is currently scarce, its chemical structure, based on the versatile benzoxazole scaffold, suggests significant potential for applications in drug discovery. This technical guide provides a solid foundation for researchers interested in exploring this promising molecule, offering a plausible synthetic route, predicted properties, and a clear workflow for its characterization. Further investigation into its biological activities is highly encouraged to unlock its full therapeutic potential.
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